molecular formula C16H14N4O4 B300323 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde

8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde

Cat. No. B300323
M. Wt: 326.31 g/mol
InChI Key: FKXOXHRJLIEIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde, also known as MPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pteridines and has a molecular formula of C18H15N3O4. MPP has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde involves the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell survival and proliferation. 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde has antioxidant properties that protect cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde induces apoptosis and inhibits cell cycle progression, leading to the suppression of tumor growth. In immune cells, 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the infiltration of immune cells into inflamed tissues. In neurons, 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde protects against oxidative stress-induced damage and improves cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde in lab experiments is its high potency and selectivity for its target proteins and pathways. This allows for precise modulation of cellular processes without affecting other signaling pathways. Another advantage is its stability and solubility, which makes it easy to handle and administer in experiments. However, one limitation of using 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde is its potential toxicity at high concentrations, which requires careful dosing and monitoring in experiments.

Future Directions

There are several future directions for research on 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Another direction is to optimize its chemical structure to improve its potency and selectivity for its target proteins and pathways. Additionally, further studies are needed to determine the optimal dosing and administration of 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde in preclinical and clinical trials.

Synthesis Methods

8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde can be synthesized through a multi-step process involving the condensation of 2-amino-4,6-dioxypyrimidine with 2-methoxyethyl chloroformate, followed by the addition of phenylhydrazine and the oxidation of the resulting intermediate with sodium periodate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde has been found to suppress the production of pro-inflammatory cytokines and reduce the infiltration of immune cells. In neurological disorder research, 8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde has been demonstrated to protect neurons from oxidative stress and improve cognitive function.

properties

Product Name

8-(2-Methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

8-(2-methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde

InChI

InChI=1S/C16H14N4O4/c1-24-8-7-19-9-11(10-21)17-13-14(19)18-16(23)20(15(13)22)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3

InChI Key

FKXOXHRJLIEIJQ-UHFFFAOYSA-N

SMILES

COCCN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=O

Canonical SMILES

COCCN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=O

Origin of Product

United States

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